molecular formula C16H16N2OS2 B2766319 (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-26-2

(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2766319
CAS No.: 905781-26-2
M. Wt: 316.44
InChI Key: YDPKWNVBRYAZTN-MSUUIHNZSA-N
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Description

(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between an aniline derivative and an aldehyde or ketone.

    Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, followed by reduction to form the propanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can be used to modify the phenylimino group or the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, organometallic reagents, and electrophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound may have potential as a pharmacophore for the development of new drugs.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-amine: Similar structure but with an amine group instead of a propanol group.

    (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.

Uniqueness

The unique combination of the thiazole, thiophene, and phenyl groups in (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol may confer specific properties that are not present in similar compounds. These properties could include specific electronic, steric, or pharmacokinetic characteristics that make it particularly useful for certain applications.

Properties

IUPAC Name

3-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c19-10-5-9-18-14(15-8-4-11-20-15)12-21-16(18)17-13-6-2-1-3-7-13/h1-4,6-8,11-12,19H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPKWNVBRYAZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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